molecular formula C10H7F6NO2 B2798862 N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide CAS No. 52786-37-5

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide

Cat. No. B2798862
CAS RN: 52786-37-5
M. Wt: 287.161
InChI Key: DCVSNNYCVJWFPO-UHFFFAOYSA-N
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Description

“N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide” is a chemical compound with the CAS Number: 52786-37-5 . It has a molecular weight of 287.16 and is typically stored at 4°C . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.16 . It is a powder in its physical form and is typically stored at 4°C .

Scientific Research Applications

Cardioprotective Agents

The compound has been explored as a malonyl-coenzyme A decarboxylase (MCD) inhibitor, showing potential as a cardioprotective agent. It demonstrated significant potency in stimulating glucose oxidation in rat hearts and improved cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).

Cancer Treatment

In cancer research, N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide derivatives have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors. They showed potential applications in treating cancer, though they exhibited specific challenges related to enzymatic hydrolysis and pharmacokinetics in animal models (Teffera et al., 2013).

Stearoyl-CoA Desaturase-1 Inhibitors

Another application is as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds showed efficacy in reducing plasma desaturation index in mice, suggesting potential therapeutic roles in metabolic disorders (Uto et al., 2009).

Fluoride Anion Detection

Some benzamide derivatives, including those with the N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl) moiety, have shown potential as colorimetric sensors for fluoride anion detection. They demonstrate a visible color transition in the presence of fluoride ions, indicating their utility in chemical sensing applications (Younes et al., 2020).

Supramolecular Gelators

Benzamide derivatives, including those with the discussed chemical structure, have been studied as supramolecular gelators. They exhibit gelation behavior towards certain solvents, influenced by non-covalent interactions and methyl functionality (Yadav & Ballabh, 2020).

Organogelator Applications

These compounds have also been used as organogelators, particularly in studies involving the gelation of substances like isopropanol and perfluorotributylamine (Loiseau et al., 2002).

Safety And Hazards

The compound is typically handled with standard laboratory safety procedures . For more specific safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVSNNYCVJWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide

Citations

For This Compound
1
Citations
KD Nance, EL Days, CD Weaver… - Journal of Medicinal …, 2017 - ACS Publications
A duplexed, functional multiaddition high throughput screen and subsequent optimization effort identified the first orally bioavailable and CNS penetrant glucagon-like peptide-1 …
Number of citations: 15 pubs.acs.org

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